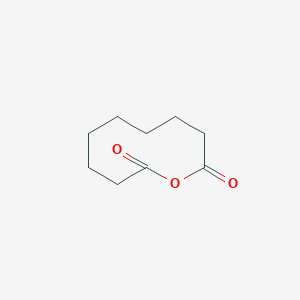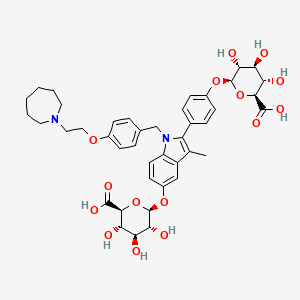
1,8-Dicyanonaphthalene
Übersicht
Beschreibung
1,8-Dicyanonaphthalene is an organic compound . It is a colorless solid that darkens in air due to oxidation . It is a precursor to commercial pigments . It is used as an intermediate for the synthesis of optical brighteners and dyes from naphtholactams .
Synthesis Analysis
This compound can be synthesized from 8-Thia-7,9-diaza-cyclopenta[a]acenaphthylene 8,8-dioxide . The synthesis of this compound involves pyrolysis under vacuum at 180°C . In another study, new phthalonitrile derivatives were formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) which were considered as the key intermediates for the synthesis of new phthalocyanines .
Molecular Structure Analysis
The molecular structure of this compound is complex. The bond distances between the naphthalene nuclei fall into two groups . The first group (C2–C3, C5–C6, C7–C8, C10–C11 and C4–C9) are significantly shorter than those in the second group (C2–C11, C3–C4, C4–C5, C6–C7, C8–C9 and C9–C10) .
Chemical Reactions Analysis
New phthalonitrile derivatives reacted with 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding new phthalocyanine dyes . The cyclotetramerization of phthalic anhydride derivative also afforded new phthalocyanine dye .
Physical And Chemical Properties Analysis
This compound is a colorless solid that darkens in air due to oxidation . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the papers retrieved.
Wissenschaftliche Forschungsanwendungen
Fluorophore and Fluorescence Switches
- A study by Qian and Xiao (2002) developed 4-amino-1,8-dicyanonaphthalene and its derivatives as novel fluorophores. These compounds act as photo-induced electron transfer fluorescence switches with significant fluorescence enhancement when exposed to transition metal ions like Cr3+ and Fe3+ and are sensitive to pH changes (Qian & Xiao, 2002).
Electrochemical Studies
- Sánchez and Evans (2011) explored the electrochemical reduction of several isomeric dicyanonaphthalenes, including 1,8-DCN. Their study revealed simple, reversible reductions and, in some cases, reversible dimerization of the anion radicals (Sánchez & Evans, 2011).
Photocycloadditions
- Kubo et al. (1999) found that [3+2]-Photocycloadditions of various dicyanonaphthalenes, including 1,8-DCN, to alkenes occur at specific positions of the naphthalene ring. The addition sites of the alkenes are explained based on the spin and charge densities of the radical anions of dicyanonaphthalenes (Kubo et al., 1999).
Supramolecular Organization
- Mei, Liu, and Wolf (2007) utilized a rigid 1,8-dipyridylnaphthalene template for the supramolecular organization of unsaturated dicarboxylic acids in the solid state. This template promotes stereoselective solid-state dimerization of olefinic dicarboxylic acids (Mei, Liu, & Wolf, 2007).
Photoinduced Electron Transfer Chemistry
- Brancaleon, Brousmiche, and Johnston (1999) studied the photoinduced electron transfer photochemistry of 2,3-dicyanonaphthalene. They observed the efficient formation of free-radical ions, illustrating the utility of this compound for photoinduced electron transfer reactions (Brancaleon, Brousmiche, & Johnston, 1999).
Synthesis of Heterocyclic Compounds
- Honda et al. (1984) synthesized the first 1,8-diheterocyclicnaphthalenes, including 1,8-bis(1′H-1′,2′,3′-triazolyl)naphthalenes. These compounds have strained structures, which were studied through their spectral properties (Honda et al., 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
naphthalene-1,8-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENBKUMYAUPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465728 | |
| Record name | 1,8-Dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5690-48-2 | |
| Record name | 1,8-Naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















